molecular formula C8H9BClNO3 B1450882 (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid CAS No. 850589-39-8

(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid

Cat. No. B1450882
M. Wt: 213.43 g/mol
InChI Key: UDPDTEGKPHZNES-UHFFFAOYSA-N
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Description

“(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C8H9BClNO3 . It has a molecular weight of 213.43 g/mol .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Optical Modulation

  • Optical Modulation in Nanotubes : Phenyl boronic acids, including derivatives like (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid, have shown potential in optical modulation. They can bind to saccharides and are useful in aqueous dispersion and quenching of the near-infrared fluorescence in single-walled carbon nanotubes (SWNT). This has implications for saccharide recognition and potentially for sensing applications (Mu et al., 2012).

Boronic Acid Catalysis

  • Aza-Michael Additions Catalysis : Boronic acids, including related compounds, are versatile in organic chemistry. They are useful in catalyzing aza-Michael additions, contributing to densely functionalized cyclohexanes, which have significant potential in organic synthesis (Hashimoto, Gálvez, & Maruoka, 2015).

Fluorescence Recognition and Sensing

  • Fluorescence Sensing : Boronic acid derivatives are applied in fluorescence recognition. Their interaction with ions like Fe3+ and F- in physiological conditions suggests potential in bioimaging and environmental monitoring (Selvaraj et al., 2019).
  • Bacteria Detection : These compounds also show potential in bacterial detection due to their affinity for diol-groups on bacterial cell walls, highlighting their use in biosensors and medical diagnostics (Wannapob et al., 2010).

Boronic Acid in Material Science

  • Adsorption Material : In material science, boronic acid derivatives have been used to create novel absorption materials with significant efficiency in adsorption performance, particularly useful in environmental applications like water treatment (Zhang et al., 2021).

Other Applications

  • Electrochemical Studies : They have been studied in electrochemical behaviors, which can be foundational for detecting environmental pollutants (Brycht et al., 2016).
  • Biomedical Applications : In biomedicine, boronic acid polymers, which include such derivatives, are valuable in treating diseases like HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).

Safety And Hazards

This compound may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[3-chloro-4-(methylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BClNO3/c1-11-8(12)6-3-2-5(9(13)14)4-7(6)10/h2-4,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPDTEGKPHZNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657218
Record name [3-Chloro-4-(methylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid

CAS RN

850589-39-8
Record name [3-Chloro-4-(methylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-(N-methylcarbamoyl)benzeneboronic acid 95%
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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